

6-methoxy-2-methylquinoline-4-thiol chemical properties

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Compound of Interest

Compound Name:

6-methoxy-2-methylquinoline-4thiol

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6-Methoxy-2-methylquinoline-4-thiol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **6-methoxy-2-methylquinoline-4-thiol** is limited in publicly accessible literature. This guide infers its chemical properties, synthesis, and reactivity based on established principles of quinoline chemistry and data from closely related analogues, primarily its precursor 6-methoxy-2-methylquinolin-4-ol.

Introduction

Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a vast array of biological activities.[1][2] These compounds are integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The introduction of a thiol group at the C4 position of the quinoline ring creates a reactive and versatile molecule, **6-methoxy-2-methylquinoline-4-thiol**, a compound of significant interest for drug design and chemical synthesis. The thiol group can act as a potent nucleophile, a metal ligand, and is susceptible to oxidation, offering numerous avenues for derivatization and biological interaction. This document provides a comprehensive overview of the inferred chemical properties, a proposed synthetic pathway, and the expected reactivity of this target compound.



Core Chemical Properties

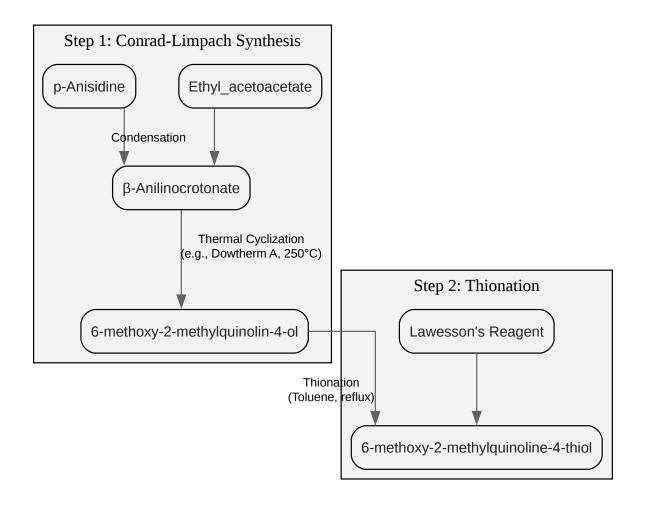
While specific experimental data for **6-methoxy-2-methylquinoline-4-thiol** is not readily available, its fundamental properties can be predicted. The properties of its direct precursor, 6-methoxy-2-methylquinolin-4-ol, are provided for comparison.

Property	6-methoxy-2- methylquinoline-4-thiol (Predicted)	6-methoxy-2- methylquinolin-4-ol (Precursor)
Molecular Formula	C11H11NOS	C11H11NO2[5]
Molecular Weight	205.28 g/mol	189.21 g/mol [5]
CAS Number	Not assigned	58596-37-5[5]
Appearance	Likely a pale yellow or off-white solid	Data not available
Tautomerism	Exists in equilibrium with 6- methoxy-2-methylquinoline- 4(1H)-thione	Exists in equilibrium with 6-methoxy-2-methylquinolin-4(1H)-one[6]

Synthesis and Experimental Protocols

The synthesis of **6-methoxy-2-methylquinoline-4-thiol** can be logically approached via a two-step process starting from commercially available reagents. The first step involves the construction of the quinoline core to form the precursor 6-methoxy-2-methylquinolin-4-ol, followed by a thionation reaction to yield the target thiol.





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Proposed two-step synthesis of **6-methoxy-2-methylquinoline-4-thiol**.

Experimental Protocol: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This procedure is based on the well-established Conrad-Limpach synthesis of 4-quinolinones.

- Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of p-anisidine and ethyl acetoacetate in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Reflux: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation to form the



intermediate ethyl 3-(4-methoxyphenylamino)but-2-enoate.

- Isolation of Intermediate: Cool the reaction mixture and remove the toluene under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.
- Cyclization: Add the intermediate β-anilinocrotonate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 30 minutes to 1 hour. The cyclization is typically rapid at this temperature.
- Work-up: Allow the mixture to cool to below 100 °C and then pour it into a large volume of hexane or petroleum ether. The solid product, 6-methoxy-2-methylquinolin-4-ol, will precipitate.
- Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the highboiling solvent, and then recrystallize from a suitable solvent like ethanol or acetic acid to yield the purified product.

Experimental Protocol: Thionation to 6-methoxy-2-methylquinoline-4-thiol

This protocol utilizes Lawesson's reagent, a standard and effective thionating agent for converting carbonyls and their tautomers to thiocarbonyls.[7][8]

- Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-methoxy-2-methylquinolin-4-ol (1 equivalent) in a dry, high-boiling solvent such as toluene or xylene.
- Reagent Addition: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the suspension.[9] The reaction is often stoichiometric, but ratios may need optimization.
- Reflux: Heat the mixture to reflux (approximately 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.[9]
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under

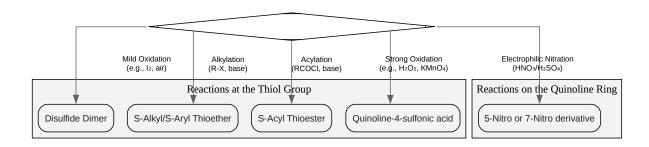


reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to afford pure 6-methoxy-2-methylquinoline-4-thiol.

Chemical Reactivity and Pathways

The chemical reactivity of **6-methoxy-2-methylquinoline-4-thiol** is dominated by the nucleophilic character of the thiol group and the aromatic nature of the quinoline ring.



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Potential reaction pathways for **6-methoxy-2-methylquinoline-4-thiol**.

- Tautomerism: The molecule exists in a tautomeric equilibrium between the aromatic thiol form (6-methoxy-2-methylquinoline-4-thiol) and the non-aromatic thione form (6-methoxy-2-methyl-1,2-dihydroquinoline-4-thione). The thiol form is generally favored due to the aromaticity of the quinoline ring.
- Oxidation: The thiol group is readily oxidized. Mild oxidizing agents will typically yield the
 corresponding disulfide dimer. Stronger oxidation can lead to the formation of the sulfonic
 acid derivative.
- S-Alkylation and S-Acylation: As a potent nucleophile, the thiolate anion (formed by deprotonation with a base) will readily react with alkyl halides to form thioethers and with acyl chlorides to form thioesters.



• Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution. The electron-donating methoxy group directs incoming electrophiles primarily to the C5 and C7 positions of the benzene ring portion of the scaffold.

Predicted Spectroscopic Data

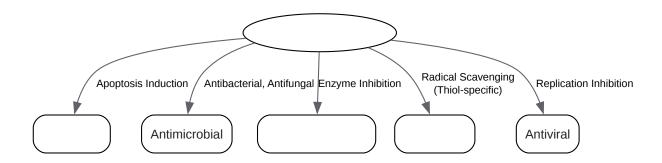
No experimental spectra are available for the target compound. The following table outlines the expected key signals based on the analysis of related structures.[10][11]

Spectroscopy	Predicted Key Signals for 6-methoxy-2-methylquinoline-4-thiol	
¹ H NMR	- SH proton: A broad singlet, chemical shift can vary (typically 3-5 ppm) Methoxy protons (-OCH ₃): A sharp singlet around 3.9-4.0 ppm Methyl protons (-CH ₃): A sharp singlet around 2.5-2.7 ppm Aromatic protons: A set of doublets and doublet of doublets in the 7.0-8.5 ppm region, corresponding to the protons on the quinoline core.	
¹³ C NMR	- C-S carbon: A signal in the 170-180 ppm range (thione tautomer) or lower if the thiol form dominates Methoxy carbon: A signal around 55-56 ppm Methyl carbon: A signal around 20-25 ppm Aromatic carbons: Multiple signals in the 100-150 ppm range.	
Mass Spec (EI)	- Molecular Ion (M ⁺): A strong peak at m/z = 205 Fragmentation: Potential loss of -SH (m/z = 172), -CH ₃ (m/z = 190), and fragmentation of the quinoline ring.	

Potential Biological Activity and Applications

Quinoline derivatives are renowned for their wide spectrum of pharmacological activities.[3] The introduction of a thiol group at the C4 position can modulate these activities and introduce new ones.





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Biological activities associated with the quinoline scaffold.

- Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[1]
- Antimicrobial Activity: The quinoline core is found in numerous antibacterial and antimalarial drugs.[4] The thiol group could enhance these properties by interacting with microbial enzymes.
- Antioxidant Properties: Thiol-containing compounds are known radical scavengers. Studies
 on other 4-thioquinoline derivatives have demonstrated their potential as antioxidants, which
 could be beneficial in conditions associated with oxidative stress.[12]
- Drug Development: 6-methoxy-2-methylquinoline-4-thiol serves as a valuable building block. The reactive thiol handle allows for its conjugation to other molecules, use in fragment-based drug design, or as a starting point for the synthesis of more complex derivatives for screening in various biological assays.

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